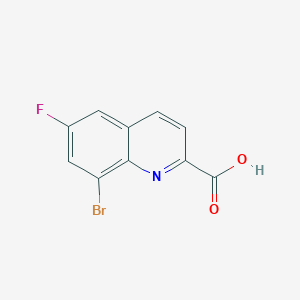

8-Bromo-6-fluoroquinoline-2-carboxylic acid

Beschreibung

Historical Development of Halogenated Quinoline Carboxylic Acids

The synthesis of halogenated quinoline carboxylic acids traces its origins to the early 20th-century exploration of quinoline alkaloids. Quinine, isolated from cinchona bark, laid the groundwork for understanding the pharmacological potential of the quinoline scaffold. The introduction of halogens into this framework emerged as a pivotal strategy to modulate electronic properties and bioactivity. For instance, chloroquine, a 7-chloro-4-aminoquinoline, demonstrated enhanced antimalarial efficacy compared to its non-halogenated predecessors.

Early halogenation methods relied on electrophilic substitution reactions, where quinoline’s heterocyclic ring dictated regioselectivity. The Skraup synthesis (aniline cyclization with glycerol and sulfuric acid) and Friedlander condensation (2-aminobenzaldehyde with ketones) provided foundational routes to quinoline cores. However, these methods faced limitations in introducing halogens at specific positions. The advent of directed metallation and transition-metal-catalyzed cross-coupling in the late 20th century enabled precise functionalization, as exemplified by the synthesis of 8-bromoquinoline derivatives via copper-mediated bromination.

The integration of carboxylic acid groups into halogenated quinolines arose from the need to improve water solubility and metal-chelating capacity. The Doebner hydrogen-transfer reaction, which couples anilines with α,β-unsaturated carbonyl compounds, facilitated early access to quinoline-4-carboxylic acids. Subsequent decarboxylative halogenation techniques, such as the Kochi reaction (Pb(OAc)~4~/LiCl system), allowed simultaneous carboxylation and halogenation.

Table 1: Key Historical Milestones in Halogenated Quinoline Carboxylic Acid Synthesis

Position in Contemporary Fluoroquinolone Research

Fluoroquinolones, characterized by a fluorine atom at position 6 and a piperazinyl group at position 7, dominate antibacterial drug development. The incorporation of bromine at position 8 in 8-bromo-6-fluoroquinoline-2-carboxylic acid introduces steric and electronic perturbations that enhance DNA gyrase inhibition. Recent studies highlight bromine’s role in π-stacking interactions with enzyme active sites, while the fluorine atom improves membrane permeability.

Modern synthetic routes prioritize atom economy and regioselectivity. Trihaloisocyanuric acids (TXCA), for instance, enable metal-free C5–H halogenation of 8-substituted quinolines under ambient conditions. This method’s compatibility with diverse functional groups—including alkoxy, alkylamino, and urea substituents—aligns with the structural complexity required for next-generation fluoroquinolones. Additionally, the carboxylic acid group at position 2 facilitates prodrug development through esterification or amidation, as seen in topotecan and irinotecan analogs.

Theoretical Framework and Research Paradigms

The electronic and steric effects of halogen substituents in 8-bromo-6-fluoroquinoline-2-carboxylic acid are governed by Hammett substituent constants (σ~m~ for Br: 0.39; σ~p~ for F: 0.06) and van der Waals radii (Br: 1.85 Å; F: 1.47 Å). Bromine’s +M (-I) effect deactivates the quinoline ring, directing electrophilic attacks to the 5- and 8-positions under acidic conditions. Conversely, fluorine’s strong -I effect enhances electrophilicity at the 6-position, favoring nucleophilic substitutions.

The carboxylic acid group participates in resonance-assisted hydrogen bonding (RAHB), stabilizing zwitterionic forms in physiological environments. Density functional theory (DFT) calculations reveal that the 2-carboxylate anion forms a bidentate chelate with Mg^2+^ ions in DNA gyrase, mimicking the natural substrate’s binding mode.

Synthetic Paradigms:

- Regioselective Halogenation:

- Carboxylation Strategies:

Eigenschaften

IUPAC Name |

8-bromo-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-7-4-6(12)3-5-1-2-8(10(14)15)13-9(5)7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFPSUQMEIZXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective substituents at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the carboxylic acid group, leading to different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: 8-Bromo-6-fluoroquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various biological targets, making it a valuable compound in drug discovery and development .

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 8-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table compares key features of 8-bromo-6-fluoroquinoline-2-carboxylic acid with analogous compounds:

*Calculated using standard atomic weights.

Key Observations:

Substituent Position and Bioactivity: The 2-carboxylic acid group in the target compound distinguishes it from quinolones (e.g., the compound), which typically feature a 3-carboxylic acid and 4-oxo group critical for DNA gyrase binding in antibiotics . This positional difference may redirect its mechanism toward non-antibacterial targets. Bromine at position 8 vs.

The cyclopropyl and methyl groups in the compound increase lipophilicity, favoring membrane penetration—a trait absent in the more polar target compound.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (286.06 vs. 240.07 for the bromomethyl analog) and carboxylic acid group improve water solubility, which is advantageous for formulation but may limit cellular uptake.

Biologische Aktivität

8-Bromo-6-fluoroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by significant biological activity. Its unique structure, featuring both bromine and fluorine substituents, contributes to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of 8-Bromo-6-fluoroquinoline-2-carboxylic acid is C10H5BrFNO2, with a molecular weight of approximately 260.06 g/mol. The compound's structure is pivotal in determining its biological interactions and mechanisms of action.

The biological activity of 8-Bromo-6-fluoroquinoline-2-carboxylic acid primarily involves its interaction with specific molecular targets, such as enzymes critical for bacterial DNA replication, including DNA gyrase and topoisomerase IV. These interactions can inhibit bacterial growth and proliferation, making it a candidate for antimicrobial therapy .

Antimicrobial Activity

8-Bromo-6-fluoroquinoline-2-carboxylic acid has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 0.250 | |

| Pseudomonas aeruginosa | 0.500 |

These results indicate that the compound could be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

Research indicates that 8-Bromo-6-fluoroquinoline-2-carboxylic acid may possess anticancer properties, particularly against non-small cell lung cancer (NSCLC). In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage response.

Case Study:

In a study evaluating the efficacy of this compound against NSCLC cell lines, it was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner. The compound's ability to generate reactive oxygen species (ROS) was linked to its anticancer activity .

Comparative Analysis

When compared to similar compounds within the quinoline family, 8-Bromo-6-fluoroquinoline-2-carboxylic acid exhibits enhanced biological activity due to the presence of both bromine and fluorine substituents. This dual substitution increases its reactivity and potential for drug development.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 6-Bromo-8-fluoroquinoline-2-carboxylic acid | Lacks carboxylic acid group | Moderate antibacterial |

| 8-Bromoquinoline-2-carboxylic acid | Single bromine substitution | Limited antibacterial |

| 6-Fluoroquinoline-2-carboxylic acid | Single fluorine substitution | Moderate anticancer |

Q & A

Q. What are the recommended synthetic routes for 8-bromo-6-fluoroquinoline-2-carboxylic acid, and how do halogenation positions influence reactivity?

- Methodological Answer : The synthesis typically involves halogenation of a quinoline precursor. Bromination at the 8-position and fluorination at the 6-position can be achieved via electrophilic substitution or transition-metal-catalyzed reactions. For example, bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions is used for bromination, while fluorination may employ DAST (diethylaminosulfur trifluoride) or Balz-Schiemann reactions . The 2-carboxylic acid group can be introduced through hydrolysis of nitriles or oxidation of methyl groups. Halogen positioning impacts electronic effects: bromine (electron-withdrawing) enhances electrophilicity at adjacent sites, while fluorine (moderately electronegative) influences solubility and hydrogen-bonding interactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (1H/13C, 19F): Confirm substituent positions and absence of byproducts (e.g., incomplete halogenation).

- HPLC-MS : Assess purity (>95% recommended for biological studies) and detect trace impurities (e.g., dehalogenated derivatives).

- Elemental Analysis (EA) or HRMS : Verify molecular formula (C₁₀H₆BrFNO₂) and isotopic patterns.

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogen-related vibrations .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photochemical reactions. Use desiccants to avoid moisture absorption. For handling, wear PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 8-bromo-6-fluoroquinoline-2-carboxylic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (e.g., bromine at C8 as a leaving group). Fluorine’s inductive effects lower electron density at C6, reducing unwanted side reactions. Solvent effects (DMF vs. THF) and catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) should be modeled to optimize yields .

Q. What strategies resolve contradictory bioactivity data in antimicrobial studies involving this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Validate compound purity via HPLC and control batches.

- Assay Conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) and account for pH/solvent effects (DMSO tolerance <1%).

- Structural Analogues : Compare with 6-bromo-5,7-difluoroquinoline derivatives to isolate substituent-specific effects .

- Resistance Mechanisms : Perform whole-genome sequencing on resistant strains to identify target mutations .

Q. How can researchers optimize solubility for in vitro assays without altering pharmacological activity?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins for aqueous solubility.

- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~3–4) in neutral buffers (e.g., PBS pH 7.4) to enhance solubility.

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by enzymatic hydrolysis in vivo .

Q. What advanced techniques identify degradation products under accelerated stability testing?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).

- LC-HRMS/MS : Profile degradation products (e.g., debromination or decarboxylation).

- NMR Kinetic Studies : Track real-time degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.